molecular formula C8H8BrNO B1627042 1-(5-Bromopyridin-3-yl)propan-2-one CAS No. 605681-06-9

1-(5-Bromopyridin-3-yl)propan-2-one

Cat. No.: B1627042
CAS No.: 605681-06-9
M. Wt: 214.06 g/mol
InChI Key: YLNLWCJYVBTPBF-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)propan-2-one (CAS: 605681-06-9) is a brominated pyridine derivative featuring a propan-2-one (acetone) moiety attached to the 3-position of a 5-bromopyridine ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the reactivity of its ketone group and the electron-withdrawing bromine substituent on the pyridine ring. Its synthesis often involves palladium-catalyzed cross-coupling or regioselective domino reactions, as exemplified by protocols yielding similar compounds (e.g., 72% yield via palladium-catalyzed α-arylation) . Safety data indicate it requires standard handling precautions for halogenated organics, including proper ventilation and protective equipment .

Properties

CAS No.

605681-06-9

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)propan-2-one

InChI

InChI=1S/C8H8BrNO/c1-6(11)2-7-3-8(9)5-10-4-7/h3-5H,2H2,1H3

InChI Key

YLNLWCJYVBTPBF-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC(=CN=C1)Br

Canonical SMILES

CC(=O)CC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences and similarities between 1-(5-Bromopyridin-3-yl)propan-2-one and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Pyridine 5-Br, 3-(propan-2-one) Ketone, Bromine ~228.08
1-(5-Chloro-2,3-diiodophenyl)propan-2-one Phenyl 5-Cl, 2,3-I, 1-(propan-2-one) Ketone, Halogens (Cl, I) ~436.42
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene 5-Cl, 2-(propenone), 3-Ph α,β-Unsaturated ketone, Cl ~250.72
1-(5-Bromo-3-fluoropyridin-2-yl)cyclopropan-1-amine Pyridine 5-Br, 3-F, 2-(cyclopropylamine) Amine, Halogens (Br, F) ~245.03

Key Observations :

  • Halogen Effects : Bromine in the target compound enhances electrophilicity at the pyridine ring compared to chlorine or fluorine in analogs, influencing reactivity in cross-coupling reactions .
  • Ring Systems : Pyridine (aromatic N-heterocycle) vs. thiophene (S-heterocycle) alters electronic properties; thiophene-based analogs exhibit lower polarity and distinct conjugation patterns .
  • Functional Groups : The α,β-unsaturated ketone in the thiophene derivative enables Michael addition reactions, whereas the cyclopropane-amine group in fluoropyridine analogs introduces steric constraints and basicity .

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